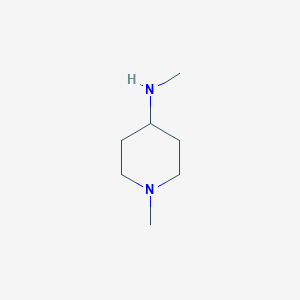

1-Methyl-4-(methylamino)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,1-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-8-7-3-5-9(2)6-4-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYGCVVVDCEPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90994368 | |

| Record name | N,1-Dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90994368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73579-08-5 | |

| Record name | 1-Methyl-4-(methylamino)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73579-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-(methylamino)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073579085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,1-Dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90994368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(methylamino)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-4-(methylamino)piperidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methyl-4-(methylamino)piperidine, a versatile piperidine derivative with significant potential in pharmaceutical research and development. This document details its chemical and physical properties, safety information, a proposed synthetic route with a detailed experimental protocol, and its applications, particularly in the realm of central nervous system (CNS) disorders.

Core Compound Information

This compound, also known as N,1-dimethylpiperidin-4-amine, is a disubstituted piperidine that serves as a valuable building block in organic synthesis. Its unique structure, featuring both a tertiary amine within the piperidine ring and a secondary amine substituent, makes it a key intermediate for creating a diverse range of more complex molecules.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆N₂ | [1][2] |

| Molecular Weight | 128.22 g/mol | [1][2] |

| Appearance | Very Pale Yellow to Reddish Yellow Liquid | [1][2] |

| Boiling Point | 53°C at 10 mmHg | |

| Density | 0.882 g/cm³ | |

| Refractive Index (n20/D) | 1.4672 | |

| Flash Point | 56°C | |

| Storage Temperature | Room Temperature; Keep in a dark, dry place | |

| Purity | >97.0% (GC) | [1][2] |

Safety and Hazard Information

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. Appropriate safety precautions must be taken during its handling and use.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Flammable liquids | GHS02: Flame | H226: Flammable liquid and vapor[1] |

| Skin corrosion/irritation | GHS05: Corrosion | H314: Causes severe skin burns and eye damage[1] |

| Serious eye damage/eye irritation | GHS05: Corrosion | H318: Causes serious eye damage[1] |

Synthesis of this compound

Proposed Synthetic Pathway: Reductive Amination

The proposed synthesis involves the reaction of 1-methyl-4-piperidone with methylamine to form an intermediate imine/enamine, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to yield the final product.

References

An In-depth Technical Guide to 1-Methyl-4-(methylamino)piperidine: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-4-(methylamino)piperidine, a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. This document details its molecular structure, physicochemical properties, experimental protocols for its synthesis and characterization, and its potential biological relevance through the modulation of N-methyl-D-aspartate (NMDA) receptors.

Molecular Structure and IUPAC Name

This compound is a heterocyclic amine featuring a piperidine ring N-methylated at position 1 and a methylamino group substituted at position 4.

-

IUPAC Name: N,1-dimethylpiperidin-4-amine[1]

-

CAS Number: 73579-08-5[1]

-

Molecular Formula: C₇H₁₆N₂[1]

-

Molecular Weight: 128.22 g/mol [1]

-

Synonyms: this compound, N,1-Dimethyl-4-piperidinamine[1]

Molecular Structure:

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of this compound. This data is essential for its handling, formulation, and application in research and development.

| Property | Value | Source |

| Physical Form | Clear liquid, Colorless to Pale yellow - Reddish yellow | Commercial Supplier |

| Boiling Point | 53 °C at 10 mmHg | [2] |

| Density | 0.882 g/cm³ | [2] |

| Refractive Index (n20/D) | 1.4672 | [2] |

| Flash Point | 56 °C | [2] |

| XLogP3 | 0.4 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed) |

| Topological Polar Surface Area | 15.3 Ų | PubChem (Computed)[1] |

| pKa (most basic) | 10.19 ± 0.20 | ChemicalBook (Predicted)[3] |

Experimental Protocols

Synthesis of this compound via Reductive Amination

A direct and efficient method for the synthesis of this compound is the reductive amination of N-methyl-4-piperidone with methylamine.

Reaction Scheme:

N-methyl-4-piperidone + Methylamine --> this compound

Materials and Reagents:

-

N-methyl-4-piperidone

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Sodium triacetoxyborohydride (STAB) or another suitable reducing agent (e.g., Sodium cyanoborohydride)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Hydrochloric acid (for salt formation if desired)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of N-methyl-4-piperidone (1 equivalent) in anhydrous dichloromethane, add methylamine (1.2-1.5 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: A sample of the purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃). The spectrum is expected to show signals corresponding to the two N-methyl groups, the piperidine ring protons, and the N-H proton. The chemical shifts and coupling patterns will be characteristic of the structure.

-

13C NMR: A 13C NMR spectrum will show distinct signals for the carbon atoms of the piperidine ring and the two methyl groups.

Mass Spectrometry (MS):

-

The molecular weight of the compound can be confirmed by mass spectrometry. Electrospray ionization (ESI) in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 129.2.

Infrared (IR) Spectroscopy:

-

An IR spectrum will show characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and N-H bending (around 1590-1650 cm⁻¹).

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS):

-

A dilute solution of the compound in a suitable solvent (e.g., methanol or dichloromethane) is injected into a GC-MS system.

-

A non-polar capillary column (e.g., DB-5ms) can be used.

-

The oven temperature program should be optimized to ensure good separation of the product from any impurities or starting materials. An example program could be: initial temperature of 80 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.

-

The purity is determined by the relative peak area of the product in the chromatogram. The mass spectrometer provides confirmation of the peak identity.

Biological Activity and Signaling Pathway

Substituted piperidines, including N,N-dimethylpiperidin-4-amine (a close analog), have been noted for their potential to modulate N-methyl-D-aspartate (NMDA) receptors. These receptors are glutamate-gated ion channels crucial for synaptic plasticity and neuronal communication. Polyamines are known positive allosteric modulators of NMDA receptors, and compounds with similar structural features may exhibit similar activity. This has implications for therapeutic areas such as alcohol dependence.[4]

Proposed Signaling Pathway: Polyamine Modulation of the NMDA Receptor

The following diagram illustrates the proposed mechanism of NMDA receptor modulation by polyamine-like molecules.

Caption: Polyamine modulation of the NMDA receptor.

Synthetic Workflow Diagram

The following diagram outlines the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. This compound | C7H16N2 | CID 566323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 73579-08-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1-Boc-4-Methylaminopiperidine CAS#: 147539-41-1 [m.chemicalbook.com]

- 4. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]

The Rising Therapeutic Potential of 1-Methyl-4-(methylamino)piperidine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-4-(methylamino)piperidine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth analysis of the biological activities of derivatives based on this core, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. The inherent conformational rigidity of the piperidine ring, coupled with the ability to readily modify both the exocyclic and endocyclic nitrogen atoms, allows for precise tuning of physicochemical and pharmacological properties, making this scaffold a cornerstone in the development of targeted therapies.

Quantitative Biological Activity Data

The biological activities of various this compound derivatives are diverse, with compounds demonstrating potent effects in antifungal, central nervous system, and antiviral applications. The following tables summarize key quantitative data from published studies, offering a comparative view of their potency and selectivity.

| Compound ID | R1 (at Piperidine N1) | R2 (at exocyclic N) | Biological Target/Assay | Activity (IC50/EC50/MIC) | Reference |

| Series 1: Antifungal Agents | |||||

| 2b | Benzyl | Dodecyl | Candida spp. | MIC: 1–4 µg/mL | [1] |

| 3b | Phenethyl | Dodecyl | Candida spp. | MIC: 1–4 µg/mL | [1] |

| 2b | Benzyl | Dodecyl | Aspergillus spp. | MIC: 1–8 µg/mL | [1] |

| 3b | Phenethyl | Dodecyl | Aspergillus spp. | MIC: 1–8 µg/mL | [1] |

| Series 2: N-Type Calcium Channel Blockers | |||||

| 3 | Verapamil-like moiety | Acyl moiety | N-type Ca2+ channels | Active in mouse hot-plate test | [2] |

| 18 | Flunarizine-like moiety | Alkyl moiety | N-type Ca2+ channels | Potent action on neuropathic pain | [2] |

| Series 3: Anti-HIV Agents | |||||

| Ba8 | 3,5-disubstituted-1,2,6-thiadiazine-1,1-dione | H | HIV-1 Reverse Transcriptase | IC50: 3.15 µM | [3] |

| Bb8 | 3,5-disubstituted-1,2,6-thiadiazine-1,1-dione | Methyl | HIV-1 Reverse Transcriptase | IC50: 1.52 µM | [3] |

| Series 4: CCR3 Antagonists | |||||

| Representative Pyrazolone derivative | Methyl | Pyrazolone moiety | CCR3 | Potent antagonism | [4] |

Key Experimental Protocols

The synthesis and biological evaluation of this compound derivatives typically follow established medicinal chemistry workflows. Below are detailed methodologies for key experiments cited in the literature.

General Synthesis via Reductive Amination[1]

A common and versatile method for the synthesis of N-substituted 4-aminopiperidine derivatives is reductive amination.

Procedure:

-

To a solution of an N-substituted 4-piperidone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), the desired primary or secondary amine (1.0-1.2 equivalents) is added.

-

The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine.

-

A reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃; 1.5-2.0 equivalents), is then added portion-wise to the mixture.

-

The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 4-aminopiperidine derivative.

Antifungal Susceptibility Testing (Microbroth Dilution)[1]

The in vitro antifungal activity is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Procedure:

-

Fungal isolates are cultured on appropriate agar plates to obtain fresh colonies.

-

A fungal suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10⁶ CFU/mL.

-

The test compounds are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

-

The standardized fungal inoculum is added to each well.

-

The plates are incubated at 35°C for 24-48 hours.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

N-type Calcium Channel Activity (Mouse Hot-Plate Test)[2]

The antinociceptive effects of the compounds, indicative of N-type calcium channel blockade, can be assessed using the hot-plate test in mice.

Procedure:

-

Male Swiss albino mice are used for the experiment.

-

The hot-plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.

-

The test compounds are administered to the mice, typically via intraperitoneal (i.p.) injection.

-

At various time points after administration, each mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paws or jumping) is recorded.

-

A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams have been generated.

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel 4-Aminopiperidinyl-linked 3,5-Disubstituted-1,2,6-thiadiazine-1,1-dione Derivatives as HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazolone methylamino piperidine derivatives as novel CCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Methyl-4-(methylamino)piperidine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release: December 25, 2025

Shanghai, China – In the landscape of contemporary drug discovery and development, the strategic selection of molecular scaffolds is paramount to the successful design of novel therapeutics. Among the privileged structures in medicinal chemistry, the piperidine moiety is a ubiquitous and versatile building block. This technical whitepaper delves into the specific role and applications of a key derivative, 1-Methyl-4-(methylamino)piperidine, a scaffold that has demonstrated significant utility in the generation of potent and selective drug candidates, particularly in the realms of oncology and neuroscience.

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of the synthesis, chemical properties, and diverse applications of this compound. It further presents detailed experimental protocols and quantitative biological data for key derivatives, underscoring the compound's importance as a cornerstone in the synthesis of complex, biologically active molecules.

Physicochemical Properties and Synthesis

This compound, with the chemical formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol , is a colorless to pale yellow liquid.[1] Its structure features a piperidine ring N-methylated at the 1-position and a methylamino group at the 4-position, providing two secondary amine functionalities with differing steric and electronic environments. This dual-amine characteristic is central to its utility as a versatile synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 73579-08-5 | [2] |

| Molecular Formula | C₇H₁₆N₂ | [2] |

| Molecular Weight | 128.22 g/mol | [2] |

| Appearance | Colorless to yellowish liquid | [1] |

| IUPAC Name | N,1-dimethylpiperidin-4-amine | [2] |

The synthesis of this compound can be achieved through various synthetic routes, often starting from 1-methyl-4-piperidone. A common method involves the reductive amination of 1-methyl-4-piperidone with methylamine.

Applications in Medicinal Chemistry

The this compound scaffold is a key component in a range of biologically active molecules, demonstrating its versatility in targeting diverse physiological pathways. Its applications span from potent enzyme inhibitors to modulators of central nervous system receptors.

Kinase Inhibitors in Oncology

A prominent application of a closely related scaffold is in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors for the treatment of non-small cell lung cancer (NSCLC).[3][4] The FDA-approved drug Ceritinib (LDK378) , a potent second-generation ALK inhibitor, incorporates a 1-methylpiperidin-4-yl moiety, highlighting the importance of this structural element for achieving high potency and favorable pharmacokinetic properties.[1][3] While not directly synthesized from this compound in all reported routes, the piperidine core is a critical pharmacophore. The synthesis of Ceritinib involves the coupling of a substituted aniline with a pyrimidine core, where the piperidine moiety is introduced as part of the aniline fragment.

Table 2: Biological Activity of Ceritinib

| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |

| Ceritinib (LDK378) | ALK | 20 | H2228 (NSCLC) |

The development of such kinase inhibitors underscores the utility of the 1-methylpiperidine scaffold in creating compounds that can effectively target the ATP-binding pocket of kinases.

Central Nervous System (CNS) Drug Discovery

The piperidine ring is a well-established scaffold for CNS-penetrant drugs. The lipophilicity and basicity imparted by the 1-methylpiperidine group can be fine-tuned to optimize blood-brain barrier penetration and target engagement. Derivatives of this compound have been explored as modulators of various CNS targets, including dopamine receptors. For instance, piperidine-based compounds have been investigated as potent and selective dopamine D4 receptor antagonists, which are of interest for treating neuropsychiatric disorders and glioblastoma.[5]

Key Synthetic Transformations and Experimental Protocols

The two secondary amine groups of this compound offer multiple avenues for synthetic elaboration. Key reactions include N-alkylation, N-acylation, and the formation of ureas and sulfonamides.

Reductive Amination

Reductive amination is a versatile method for introducing substituents onto the piperidine nitrogen or the exocyclic methylamino group. This one-pot reaction typically involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride.[6]

Experimental Protocol: General Procedure for Reductive Amination

-

To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.0-1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine/iminium ion formation. Acetic acid can be added as a catalyst, particularly for less reactive ketones.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated derivative.

Caption: General workflow for the reductive amination of this compound.

Urea Synthesis

The reaction of the secondary amines of this compound with isocyanates provides a straightforward route to urea derivatives, a common pharmacophore in many drug classes. The differential reactivity of the two amines can potentially allow for selective derivatization.

Experimental Protocol: General Procedure for Urea Synthesis

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

To this solution, add the desired isocyanate (1.0-1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.

-

If a precipitate forms, it can be collected by filtration, washed with the solvent, and dried.

-

If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.

Caption: Synthetic pathway for the formation of urea derivatives.

Signaling Pathways of Derived Therapeutics

Derivatives of this compound often target key signaling pathways implicated in disease. For instance, ALK inhibitors like Ceritinib function by blocking the autophosphorylation of the EML4-ALK fusion protein, thereby inhibiting downstream signaling cascades such as the JAK-STAT and PI3K-Akt pathways, which are crucial for cancer cell proliferation and survival.

Caption: Simplified schematic of the ALK signaling pathway and its inhibition.

Conclusion

This compound stands out as a valuable and versatile building block in medicinal chemistry. Its unique structural features, particularly the presence of two modifiable secondary amine groups, have enabled the synthesis of a wide array of biologically active compounds. The successful development of kinase inhibitors and the ongoing exploration of its potential in CNS drug discovery highlight the strategic importance of this scaffold. The synthetic protocols and biological data presented in this guide provide a solid foundation for researchers and drug development professionals to leverage the potential of this compound in the design and synthesis of next-generation therapeutics. As our understanding of disease biology deepens, the creative application of such privileged scaffolds will undoubtedly continue to drive innovation in the pharmaceutical industry.

References

- 1. Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medkoo.com [medkoo.com]

- 4. Synthesis of novel 2,4-diaminopyrrolo-[2,3-d]pyrimidines with antioxidant, neuroprotective, and antiasthma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gctlc.org [gctlc.org]

The Versatile Scaffold: 1-Methyl-4-(methylamino)piperidine in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical and pharmacokinetic properties. Its three-dimensional structure allows for the precise spatial arrangement of substituents, facilitating optimal interactions with biological targets. Furthermore, the basic nitrogen atom, which is readily protonated at physiological pH, can form crucial ionic bonds with receptor sites and enhance aqueous solubility. This guide focuses on a specific, valuable derivative, 1-methyl-4-(methylamino)piperidine, and its role as a versatile building block in the design and synthesis of novel therapeutic agents, particularly for disorders of the central nervous system (CNS).

Physicochemical Properties

This compound, also known as N,1-dimethylpiperidin-4-amine, is a small, diamine-containing heterocyclic compound. Its key physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 73579-08-5 |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| IUPAC Name | N,1-dimethylpiperidin-4-amine |

| Physical Form | Clear liquid |

| Boiling Point | 165-168 °C |

Data sourced from PubChem and commercial supplier information.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reductive amination of 1-methyl-4-piperidone with methylamine. This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize this compound from 1-methyl-4-piperidone and methylamine.

Materials:

-

1-Methyl-4-piperidone

-

Methylamine (as a solution in THF, EtOH, or as hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[1]

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or methanol)

-

Acetic acid (if using NaBH₃CN or to facilitate imine formation)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-4-piperidone (1.0 equivalent) and the chosen anhydrous solvent (e.g., DCM, 10 mL per gram of piperidone).

-

Amine Addition: Add methylamine (1.1-1.5 equivalents). If using a solution, add it dropwise. If using the hydrochloride salt, it may be necessary to add a non-nucleophilic base like triethylamine (1.1 equivalents) to liberate the free amine.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine. The reaction can be gently warmed if necessary.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add the reducing agent, either sodium triacetoxyborohydride or sodium cyanoborohydride (1.2-1.5 equivalents), portion-wise, ensuring the temperature remains below 20 °C. If using NaBH₃CN, the reaction is often buffered with a small amount of acetic acid to maintain a pH of ~6-7.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM, 3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by distillation or column chromatography on silica gel to afford the final product as a clear liquid.

Synthetic workflow for this compound.

Applications in Drug Discovery

The this compound scaffold is a key building block for synthesizing compounds targeting CNS disorders. The secondary amine at the 4-position provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. Two prominent areas of application are in the development of acetylcholinesterase inhibitors and opioid receptor modulators.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Background: Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine (ACh). One therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft, thereby increasing the concentration and duration of action of ACh.

Role of the Scaffold: The this compound core can be incorporated into larger molecules designed to bind to the active site of AChE. The basic nitrogen of the piperidine ring can interact with the peripheral anionic site (PAS) of the enzyme, while substituents on the secondary amine can be designed to interact with the catalytic active site (CAS).

Quantitative Data on Related Piperidine Derivatives:

| Compound | Target | IC₅₀ (nM) | Selectivity (AChE vs. BuChE) |

| Compound 21¹ | AChE | 0.56 | ~18,000-fold |

| Compound 19² | AChE | 1.2 | ~34,700-fold |

| E2020 (Donepezil)³ | AChE | 5.7 | ~1,250-fold |

¹ 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride ² 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride ³ 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine

Mechanism of AChE Inhibition in a Cholinergic Synapse.

Opioid Receptor Modulators for Analgesia

Background: Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs) that mediate the analgesic effects of both endogenous and exogenous opioids.

Role of the Scaffold: The 4-aminopiperidine scaffold is a core component of the highly potent fentanyl class of synthetic opioids. The this compound core can serve as a starting point for the synthesis of novel opioid receptor ligands. The orientation of substituents on the piperidine ring and the secondary amine is critical for receptor affinity and selectivity.

Quantitative Data on Related Piperidine Derivatives:

| Compound | Receptor | Kᵢ (nM) |

| Fentanyl | µ | 0.39 |

| Sufentanil | µ | 0.04 |

| Alfentanil | µ | 1.1 |

| Remifentanil | µ | 1.4 |

These fentanyl analogs, which feature a 4-anilidopiperidine core, highlight the potent µ-opioid receptor affinity achievable with this scaffold.

Opioid Receptor G-protein Coupled Signaling Pathway.

Experimental Protocols for Biological Assays

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro potency of a test compound to inhibit AChE activity.

Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), which has a yellow color and can be quantified spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound stock solutions (in DMSO or other suitable solvent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

-

Assay Plate Setup (in triplicate):

-

Blank: 150 µL buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

-

Test Sample: 140 µL buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (at various concentrations).

-

-

Pre-incubation: Add all components except the substrate (ATCI) to the wells. Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25 °C or 37 °C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

-

Determine the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (Vinhibitor / Vcontrol)] * 100

-

Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Opioid Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific opioid receptor subtype (e.g., µ-opioid receptor).

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-DAMGO for the µ-opioid receptor) for binding to the receptor in a membrane preparation.

Materials:

-

Cell membranes expressing the target opioid receptor

-

Radioligand (e.g., [³H]-DAMGO)

-

Test compound stock solutions

-

Non-specific binding control (e.g., Naloxone at a high concentration)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a specific protein concentration.

-

Assay Plate Setup (in triplicate):

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate for a sufficient time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25 °C) to reach binding equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Determine the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding versus the logarithm of the test compound concentration to generate a competition curve and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a valuable and versatile building block in drug discovery, particularly for CNS-targeting agents. Its straightforward synthesis via reductive amination and the presence of a modifiable secondary amine make it an attractive starting point for the development of libraries of compounds for screening against various biological targets. The demonstrated success of the broader piperidine scaffold in producing potent acetylcholinesterase inhibitors and opioid receptor modulators underscores the potential of derivatives of this compound in the ongoing search for novel and improved therapeutics. The experimental protocols provided herein offer a foundation for the synthesis and pharmacological evaluation of such compounds.

References

The Piperidine Scaffold: A Cornerstone of Modern Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. Its remarkable prevalence in a vast array of clinically successful drugs across diverse therapeutic areas underscores its importance in drug design and development. This technical guide provides a comprehensive overview of the applications of piperidine scaffolds in pharmaceutical development, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

The Physicochemical and Pharmacokinetic Advantages of the Piperidine Moiety

The enduring success of the piperidine scaffold can be attributed to its unique combination of physicochemical properties that positively influence a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The nitrogen atom within the piperidine ring is basic, allowing for the formation of salts, which can improve solubility and facilitate formulation. Furthermore, the sp³-hybridized carbon atoms provide the ring with conformational flexibility, enabling it to adopt low-energy chair conformations that can optimally orient substituents for binding to biological targets. This structural feature allows the piperidine moiety to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space, enhancing binding affinity and selectivity for target proteins.

Applications in Major Therapeutic Areas

Piperidine-containing compounds have demonstrated significant therapeutic impact across a wide range of diseases, including central nervous system (CNS) disorders, cancer, and pain management.

Central Nervous System Disorders

The piperidine scaffold is a prominent feature in many drugs targeting the CNS, owing to its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors and transporters.

Donepezil is a piperidine derivative that acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, donepezil increases the levels of acetylcholine in the brain, which is thought to improve cognitive function in patients with Alzheimer's disease.[1]

Table 1: Pharmacokinetic Properties of Donepezil [1][2][3][4]

| Parameter | Value |

| Bioavailability | ~100% |

| Time to Peak (Tmax) | 3-4 hours |

| Half-life (t1/2) | ~70-80 hours |

| Volume of Distribution (Vd/F) | ~12 L/kg |

| Protein Binding | ~96% |

Methylphenidate, a widely prescribed medication for ADHD, features a piperidine ring and functions as a norepinephrine and dopamine reuptake inhibitor.[5][6] By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), methylphenidate increases the extracellular levels of these neurotransmitters in the synaptic cleft, leading to improved attention and focus.[6]

Table 2: Pharmacokinetic Properties of Methylphenidate (Immediate Release) [5][6][7]

| Parameter | Value |

| Bioavailability | 11-52% |

| Time to Peak (Tmax) | ~2 hours |

| Half-life (t1/2) | 2-3 hours |

| Volume of Distribution (Vd/F) | 1.80-2.65 L/kg |

| Protein Binding | 10-33% |

Piperidine and its derivatives are integral to the structure of many antipsychotic drugs. Risperidone and haloperidol are notable examples that act as antagonists at dopamine D2 and serotonin 5-HT2A receptors. Their clinical efficacy in treating psychosis is attributed to the modulation of dopaminergic and serotonergic neurotransmission.

Table 3: Receptor Binding Affinities (Ki) of Risperidone and Haloperidol

| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |

| Risperidone | 3.13 | 0.12-0.55 |

| Haloperidol | 1.55 | 25-130 |

Table 4: Pharmacokinetic Properties of Risperidone [8][9][10][11]

| Parameter | Value (Extensive Metabolizers) | Value (Poor Metabolizers) |

| Bioavailability | ~70% | ~70% |

| Time to Peak (Tmax) | ~1 hour | ~3 hours |

| Half-life (t1/2) - Risperidone | ~3 hours | ~20 hours |

| Half-life (t1/2) - Active Moiety | ~24 hours | ~24 hours |

| Protein Binding | ~90% | ~90% |

Pain Management: Opioid Analgesics

The phenylpiperidine scaffold is the cornerstone of a major class of synthetic opioids, including fentanyl and meperidine. These compounds exert their potent analgesic effects by acting as agonists at the μ-opioid receptor.

Table 5: Pharmacokinetic Properties of Fentanyl (Intravenous) [12][13][14][15][16]

| Parameter | Value |

| Bioavailability | 100% |

| Onset of Action | < 1 minute |

| Half-life (t1/2) | 2-4 hours |

| Volume of Distribution (Vd) | 4 L/kg |

| Protein Binding | 80-85% |

Oncology

Piperidine derivatives have emerged as promising anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Several piperidine-containing small molecules have been developed to inhibit key kinases and other proteins implicated in cancer progression.

Table 6: In Vitro Anticancer Activity of Selected Piperidine Derivatives [17][18][19][20]

| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC50/GI50 (µM) |

| Furan-pyrazole piperidine derivatives | Akt1 | Furan-pyrazole moiety | 0.02 - 5.3 |

| OVCAR-8 (Ovarian) | 0.1 - 15.8 | ||

| HCT116 (Colon) | 0.1 - 15.8 | ||

| Piperidine-dihydropyridine hybrids | MCF-7 (Breast) | Dihydropyridine moiety | 24.68 - 59.12 |

| A-549 (Lung) | 15.94 - 48.04 | ||

| 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | Various cancer cell lines | Dibenzo[b,f]thiepin moiety | Varies by cell line |

Key Signaling Pathways Modulated by Piperidine-Containing Drugs

The therapeutic effects of many piperidine-based drugs are mediated through their interaction with specific signaling pathways that regulate critical cellular processes.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a key target for anticancer drug development. Several piperidine-containing compounds have been designed to inhibit components of this pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation, immunity, and cell survival. Its aberrant activation is linked to various inflammatory diseases and cancers. Some piperidine-containing molecules have been shown to modulate NF-κB activity.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in many cancers, promoting tumor growth, proliferation, and survival. The development of STAT3 inhibitors is an active area of cancer research, with some piperidine-containing compounds showing promise.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of piperidine-containing pharmaceuticals.

Synthesis of Piperidine-Containing Drugs

The synthesis of piperidine scaffolds and their derivatives often involves multi-step reaction sequences. Below are representative workflows for the synthesis of donepezil and fentanyl.

-

Aldol Condensation: 5,6-Dimethoxy-1-indanone is reacted with 1-benzyl-4-formylpiperidine in the presence of a strong base, such as lithium diisopropylamide (LDA) or sodium hydroxide, in an appropriate solvent like tetrahydrofuran (THF) or methanol. The reaction mixture is typically stirred at a low temperature and then allowed to warm to room temperature to facilitate the condensation and subsequent dehydration, yielding an unsaturated intermediate.

-

Catalytic Hydrogenation: The resulting unsaturated intermediate is then subjected to catalytic hydrogenation to reduce the double bond. This is commonly achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent such as THF or ethanol.

-

Purification: The final product, donepezil, is purified using techniques such as column chromatography or recrystallization to obtain the desired purity.

-

Reductive Amination: N-phenethyl-4-piperidone is reacted with aniline in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to form 4-anilino-N-phenethylpiperidine.

-

Acylation: The intermediate is then acylated by reacting it with propionyl chloride or propionic anhydride in the presence of a base, such as triethylamine or pyridine, to yield fentanyl.

-

Purification: The crude fentanyl is typically converted to its citrate or hydrochloride salt and purified by recrystallization.

Biological Assays

The biological activity of piperidine-containing compounds is assessed using a variety of in vitro and in vivo assays.

This colorimetric assay is widely used to measure AChE activity and screen for inhibitors.

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and the test compound (potential inhibitor) in a 96-well plate.

-

Add the AChE enzyme to the wells and pre-incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, ATCh.

-

Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

The rate of the reaction is proportional to the AChE activity. The inhibitory activity of the test compound is determined by comparing the reaction rate in the presence and absence of the compound.

-

This assay is used to determine the affinity of compounds for the dopamine D2 receptor.

-

Principle: A competitive binding assay is performed using a radiolabeled ligand (e.g., [³H]spiperone) that has a high affinity for the D2 receptor. The ability of an unlabeled test compound to displace the radioligand from the receptor is measured.

-

Procedure:

-

Prepare cell membranes from a source rich in D2 receptors (e.g., transfected cell lines or rat striatum).

-

Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the amount of bound radioactivity on the filters using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).

-

This technique is used to assess the activation state of the STAT3 signaling pathway by detecting the phosphorylated form of STAT3.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect total STAT3 and phosphorylated STAT3 (p-STAT3).

-

Procedure:

-

Treat cells with the piperidine-containing test compound for a specified time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

The membrane can then be stripped and re-probed with an antibody for total STAT3 to normalize for protein loading.

-

Conclusion

The piperidine scaffold remains a highly valuable and versatile building block in modern drug discovery. Its favorable physicochemical and pharmacokinetic properties, combined with its synthetic tractability, have led to its incorporation into a wide range of successful pharmaceuticals. The continued exploration of novel piperidine derivatives and their interactions with biological targets and signaling pathways promises to yield new and improved therapies for a multitude of diseases. This guide provides a foundational resource for researchers and scientists working to harness the full potential of this remarkable scaffold in the development of next-generation medicines.

References

- 1. longdom.org [longdom.org]

- 2. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following evening administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. ClinPGx [clinpgx.org]

- 8. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma pharmacokinetic characteristics of risperidone and their relationship to saliva concentrations in children with psychiatric or neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 11. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]

- 12. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 13. Pharmacokinetics of Fentanyl Sublingual Spray in Opioid-Naïve Participants: Results of a Phase 1, Multiple Ascending Dose Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Pharmacokinetics of fentanyl administered by computer-controlled infusion pump. | Semantic Scholar [semanticscholar.org]

- 15. Population Pharmacokinetics of Fentanyl in the Critically Ill - PMC [pmc.ncbi.nlm.nih.gov]

- 16. avmajournals.avma.org [avmajournals.avma.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. nwmedj.org [nwmedj.org]

- 20. benchchem.com [benchchem.com]

Physical and chemical properties of 1-Methyl-4-(methylamino)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Methyl-4-(methylamino)piperidine. It includes key data, experimental protocols, and visualizations to support its application in research and development.

Compound Identification and Structure

This compound, also known as N,1-dimethylpiperidin-4-amine, is a disubstituted piperidine derivative. Its structure is characterized by a piperidine ring with a methyl group attached to the ring's nitrogen atom (position 1) and a methylamino group at position 4.

| Identifier | Value |

| IUPAC Name | N,1-dimethylpiperidin-4-amine[1] |

| CAS Number | 73579-08-5[1][2] |

| Molecular Formula | C7H16N2[1][2] |

| Molecular Weight | 128.22 g/mol [1][2] |

| InChI Key | XRYGCVVVDCEPRL-UHFFFAOYSA-N[1] |

| Canonical SMILES | CNCC1CCN(C)CC1 |

| Synonyms | This compound, 4-Piperidinamine, N,1-dimethyl-[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This compound is typically a liquid at room temperature and has a distinct boiling point under reduced pressure.

Table of Physical Properties:

| Property | Value |

| Appearance | Colorless to very pale yellow or reddish-yellow liquid[3][4] |

| Boiling Point | 53°C at 10 mmHg[2] |

| Density | 0.882 g/cm³[2] |

| Refractive Index (n20/D) | 1.4672[2] |

| Flash Point | 56°C[2] |

Table of Chemical Properties:

| Property | Value |

| Purity | Typically >95% or >97.0% (GC)[3] |

| Storage Temperature | Room Temperature, sealed in a dry, dark place[2] |

| Solubility | No specific data found, but its structure suggests solubility in organic solvents. |

Experimental Protocols

Synthesis via Reductive Amination:

A common method for the synthesis of this compound is the reductive amination of 1-methyl-4-piperidone. This process involves the reaction of the ketone with methylamine to form an intermediate imine, which is then reduced to the final amine product.

Methodology:

-

Reaction Setup: To a solution of 1-methyl-4-piperidone in a suitable solvent such as methanol or ethanol, add a solution of methylamine (e.g., 33% in ethanol).

-

Catalyst Addition: A reducing agent and catalyst, such as 10% Palladium on Carbon (Pd/C), is added to the mixture.

-

Hydrogenation: The reaction mixture is placed in an autoclave and subjected to a hydrogen atmosphere (e.g., at 4 MPa).

-

Heating and Stirring: The mixture is heated (e.g., to 50°C) and stirred overnight to ensure the reaction goes to completion.

-

Work-up: After cooling to room temperature, the catalyst is removed by filtration.

-

Purification: The filtrate is concentrated under vacuum to yield the crude product. Further purification can be achieved through distillation under reduced pressure.

This protocol is adapted from a similar synthesis for a related N-Boc protected compound[5].

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry. Its piperidine scaffold is a common feature in many biologically active compounds, particularly those targeting the central nervous system (CNS), due to its ability to potentially cross the blood-brain barrier.[4] It is used as an intermediate in the synthesis of more complex molecules for various therapeutic targets.[4]

The logical flow from a simple building block to a complex, biologically active compound is illustrated below.

Spectral Information

Spectral data is crucial for the structural confirmation of this compound.

-

¹H NMR and ¹³C NMR: Spectra for this compound are available and serve as a primary method for its identification and purity assessment.[1] Key signals would correspond to the N-methyl groups, the piperidine ring protons, and the N-H proton of the secondary amine.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table of GHS Hazard Information:

| Classification | Hazard Statement |

| Flammable Liquid | H226: Flammable liquid and vapor[1] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1] |

| Acute Toxicity | H302: Harmful if swallowed |

| Eye Damage/Irritation | H319: Causes serious eye irritation |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][6] Store away from heat, sparks, and open flames.[6]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]

References

- 1. This compound | C7H16N2 | CID 566323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 73579-08-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Boc-4-Methylaminopiperidine CAS#: 147539-41-1 [chemicalbook.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 1-Methyl-4-(methylamino)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(methylamino)piperidine, also known as N,1-dimethylpiperidin-4-amine, is a substituted piperidine that serves as a versatile building block in medicinal chemistry and pharmaceutical development.[1] Its structural motif is found in a variety of biologically active molecules, and it is a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[1] This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of this compound, with a focus on experimental details and quantitative data to support further research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 73579-08-5 | [2] |

| Molecular Formula | C7H16N2 | [2] |

| Molecular Weight | 128.22 g/mol | [2] |

| IUPAC Name | N,1-dimethylpiperidin-4-amine | [2] |

| Boiling Point | 53 °C at 10 mmHg | ChemicalBook |

| Density | 0.882 g/cm³ | ChemicalBook |

| Refractive Index | n20/D 1.4672 | ChemicalBook |

| Purity (typical) | >97.0% (GC) | [3] |

Synthesis of this compound

The most probable and efficient synthetic route to this compound is through the reductive amination of 1-methyl-4-piperidone with methylamine. This reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

The following protocol is a representative procedure for the synthesis of this compound based on analogous reductive amination reactions of piperidones.

Materials:

-

1-Methyl-4-piperidone

-

Methylamine (e.g., 40% solution in water or as hydrochloride salt)

-

Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Methanol (anhydrous)

-

Acetic acid (glacial)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: To a solution of 1-methyl-4-piperidone (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add methylamine (1.2-1.5 eq). If using methylamine hydrochloride, an equivalent of a non-nucleophilic base like triethylamine should be added.

-

pH Adjustment: Adjust the pH of the mixture to approximately 6-7 by the dropwise addition of glacial acetic acid.

-

Addition of Reducing Agent: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Add dichloromethane to the residue and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the final product as a colorless to pale yellow liquid.

Spectroscopic Data

Expected Spectroscopic Features:

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the N-methyl group on the piperidine ring, the N-methyl group of the amino substituent, and the methylene protons of the piperidine ring. The methine proton at the C4 position would appear as a multiplet. |

| ¹³C NMR | Resonances for the two distinct N-methyl carbons, the methylene carbons of the piperidine ring, and the methine carbon at the C4 position. |

| Mass Spec (MS) | A molecular ion peak (M+) corresponding to the molecular weight of 128.22. |

| Infrared (IR) | Characteristic N-H stretching vibrations for the secondary amine, C-H stretching for the alkyl groups, and C-N stretching vibrations. |

Biological and Pharmacological Potential

Direct pharmacological data for this compound is limited in the published literature. However, the piperidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. The activity of structurally related molecules can provide insights into the potential therapeutic applications of this compound.

Central Nervous System Activity

The ability of this compound to cross the blood-brain barrier makes it an attractive scaffold for CNS-targeting drugs.[1] Derivatives of 4-aminopiperidine have been investigated for their modulation of N-methyl-D-aspartate (NMDA) receptors.[4] Furthermore, various piperidine derivatives have shown affinity for sigma (σ) receptors and have been explored as potential analgesics and for the treatment of neurodegenerative diseases.

Figure 2: Potential modulation of the NMDA receptor by piperidine derivatives.

Antimicrobial Activity

Derivatives of 4-aminopiperidine have also been explored for their potential as antifungal agents. One study demonstrated that certain 4-aminopiperidine derivatives inhibit ergosterol biosynthesis, a crucial pathway for fungal cell membrane integrity. This suggests that this compound could serve as a scaffold for the development of novel antifungal compounds.

Quantitative Biological Data for a Related Compound

While specific data for the title compound is unavailable, a study on a more complex derivative containing the this compound core structure demonstrated potent biological activity. This highlights the potential of this scaffold in drug discovery.

| Compound | Target | Activity (IC₅₀) | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | Acetylcholinesterase (AChE) | 0.56 nM | PubMed |

Safety and Handling

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its straightforward synthesis via reductive amination and its presence in various biologically active molecules underscore its importance for medicinal chemists and drug development professionals. While direct pharmacological data for this specific compound is sparse, the activities of its derivatives suggest a high potential for discovering new therapeutic agents, especially those targeting the central nervous system and infectious diseases. Further investigation into the biological profile of this compound and its analogues is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Application Note: Purification of 1-Methyl-4-(methylamino)piperidine by Vacuum Distillation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 1-Methyl-4-(methylamino)piperidine via vacuum distillation. This method is crucial for removing impurities such as unreacted starting materials and side-products from the synthesis, yielding a high-purity product suitable for further applications in pharmaceutical and chemical research. The protocol includes information on the physical and chemical properties of the target compound, potential impurities, a step-by-step distillation procedure, and necessary safety precautions.

Introduction

This compound is a key building block in the synthesis of a variety of organic molecules, particularly in the development of novel therapeutic agents.[1] The purity of this diamine is critical for the success of subsequent reactions and the quality of the final products. A common route to its synthesis is the reductive amination of 1-methyl-4-piperidone with methylamine. This synthesis can result in impurities that need to be removed. Given its boiling point of 53°C at 10 mmHg, vacuum distillation is the preferred method for purification as it allows for distillation at a lower temperature, preventing thermal decomposition that might occur at its higher atmospheric boiling point.[2][3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol [1][5] |

| Boiling Point | 53°C @ 10 mmHg |

| Appearance | Colorless to very pale yellow liquid[1] |

| Density | 0.882 g/cm³ |

| Refractive Index | n20/D 1.4672 |

Potential Impurities

The primary impurities in the synthesis of this compound are typically unreacted starting materials and byproducts of the reductive amination process. The significant difference in boiling points between the product and these potential impurities, as shown in Table 2, allows for effective separation by fractional vacuum distillation.

Table 2: Potential Impurities and their Boiling Points

| Compound | Structure | Boiling Point | Rationale for Presence |

| 1-Methyl-4-piperidone | 55-60°C @ 11-13 mmHg[6][7] | Unreacted starting material | |

| Methylamine | CH₃NH₂ | -6.3°C @ 760 mmHg | Unreacted starting material |

| N,1-Dimethylpiperidin-4-amine | Not readily available | Potential over-alkylation byproduct |

Experimental Protocol

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: Conduct the distillation in a well-ventilated fume hood.

-

Flammability and Corrosivity: this compound is a flammable liquid and can cause severe skin burns and eye damage.[5] Keep away from ignition sources and handle with care.

-

Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum. Use a blast shield for the distillation apparatus.

Materials and Equipment

-

Crude this compound

-

Round-bottom flask (distilling flask)

-

Fractionating column (e.g., Vigreux)

-

Distillation head with thermometer adapter

-

Condenser

-

Receiving flask(s)

-

Vacuum adapter

-

Thermometer

-

Heating mantle with stirrer

-

Magnetic stir bar

-

Vacuum pump

-

Cold trap (optional but recommended)

-

Vacuum grease

-

Clamps and stands

Apparatus Setup

-

Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are lightly greased to ensure a good seal.

-

Place a magnetic stir bar in the round-bottom flask containing the crude this compound.

-

Connect the fractionating column to the distilling flask and the distillation head.

-

Insert the thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

-

Connect the condenser to the distillation head and the vacuum adapter.

-

Attach the receiving flask to the vacuum adapter.

-

Connect the vacuum adapter to a cold trap and then to the vacuum pump using thick-walled vacuum tubing.

-

Securely clamp the apparatus at the neck of the distilling and receiving flasks.

Distillation Procedure

-

System Evacuation: Begin stirring the crude material. Slowly and carefully turn on the vacuum pump to evacuate the system. The pressure should drop to approximately 10 mmHg.

-

Heating: Once a stable vacuum is achieved, begin to gently heat the distilling flask using the heating mantle.

-

Fraction Collection:

-

Forerun: Collect any low-boiling impurities that distill over at a lower temperature. This may include residual solvents or unreacted methylamine.

-

Main Fraction: As the temperature of the vapor reaches the boiling point of this compound at the system pressure (approximately 53°C at 10 mmHg), change the receiving flask to collect the pure product.

-

Residue: Once the majority of the product has distilled and the temperature begins to rise or drop, or if charring is observed in the distilling flask, stop the distillation.

-

-

Shutdown:

-

Remove the heating mantle and allow the system to cool to room temperature.

-

Slowly and carefully vent the system to atmospheric pressure.

-

Turn off the vacuum pump.

-

Disassemble the apparatus.

-

Data Presentation

The expected results of the distillation are summarized in Table 3. Purity analysis of the collected fractions should be performed using a suitable analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Distillation Fractions and Expected Purity

| Fraction | Distillation Temperature (°C @ 10 mmHg) | Expected Composition | Expected Purity (GC) |

| Forerun | < 50 | Low-boiling impurities, residual solvents | Low |

| Main Fraction | 52 - 54 | This compound | >99% |

| Residue | - | High-boiling impurities, decomposition products | - |

Visualization

Caption: Workflow for the purification of this compound.

Troubleshooting

-